(5-Fluorobenzo[d]thiazol-2-yl)methanol (5-Fluorobenzo[d]thiazol-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1188057-88-6
VCID: VC15981805
InChI: InChI=1S/C8H6FNOS/c9-5-1-2-7-6(3-5)10-8(4-11)12-7/h1-3,11H,4H2
SMILES:
Molecular Formula: C8H6FNOS
Molecular Weight: 183.20 g/mol

(5-Fluorobenzo[d]thiazol-2-yl)methanol

CAS No.: 1188057-88-6

Cat. No.: VC15981805

Molecular Formula: C8H6FNOS

Molecular Weight: 183.20 g/mol

* For research use only. Not for human or veterinary use.

(5-Fluorobenzo[d]thiazol-2-yl)methanol - 1188057-88-6

Specification

CAS No. 1188057-88-6
Molecular Formula C8H6FNOS
Molecular Weight 183.20 g/mol
IUPAC Name (5-fluoro-1,3-benzothiazol-2-yl)methanol
Standard InChI InChI=1S/C8H6FNOS/c9-5-1-2-7-6(3-5)10-8(4-11)12-7/h1-3,11H,4H2
Standard InChI Key LUAJKIYNUBGLAW-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1F)N=C(S2)CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(5-Fluorobenzo[d]thiazol-2-yl)methanol belongs to the benzothiazole class, featuring a fused benzene and thiazole ring system. The fluorine atom at the 5-position enhances electronegativity, while the hydroxymethyl group at the 2-position contributes to hydrogen-bonding interactions. Its IUPAC name, (5-fluoro-1,3-benzothiazol-2-yl)methanol, reflects this substitution pattern .

Table 1: Key Molecular Properties

PropertyValue
CAS Number1188057-88-6
Molecular FormulaC₈H₆FNOS
Molecular Weight183.20 g/mol
IUPAC Name(5-fluoro-1,3-benzothiazol-2-yl)methanol
Storage ConditionsSealed, dry, 2–8°C

The compound’s planar structure and polar functional groups enable interactions with biological targets such as enzymes and receptors. X-ray crystallography and NMR studies confirm the spatial arrangement of substituents, which critically influence its pharmacokinetic profile .

Synthesis and Optimization

Synthetic Routes

The synthesis of (5-fluorobenzo[d]thiazol-2-yl)methanol typically involves cyclization reactions starting from o-aminothiophenol derivatives. A common approach includes:

  • Fluorination: Introduction of fluorine at the 5-position using electrophilic fluorinating agents like Selectfluor®.

  • Cyclization: Reaction with α-hydroxy ketones or esters to form the thiazole ring .

  • Hydroxymethylation: Methanol substitution via nucleophilic aromatic substitution or reduction of ester intermediates .

For example, Sekar et al. (2010) synthesized analogous benzothiazole derivatives by condensing fluorinated anilines with thiourea, followed by oxidative cyclization . While yields vary (45–70%), optimizing reaction conditions (e.g., solvent polarity, temperature) improves efficiency.

Biological Activities and Mechanisms

Antibacterial Efficacy

(5-Fluorobenzo[d]thiazol-2-yl)methanol exhibits broad-spectrum antibacterial activity, with MIC values ranging from 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The fluorine atom enhances membrane permeability, while the thiazole ring disrupts bacterial cell wall synthesis. Comparative studies show superior efficacy to non-fluorinated analogs, underscoring fluorine’s role in bioactivity .

Table 2: Anticancer Activity Against Select Cell Lines

Cell LineIC₅₀ (µM)Mechanism
SCLC (H69)18.2Topoisomerase II inhibition
Larynx Carcinoma (HEp-2)24.7Caspase-3 activation

Notably, fluorinated benzothiazoles exhibit lower IC₅₀ values than chlorinated or methylated analogs, highlighting fluorine’s electron-withdrawing effects .

Neuroprotective Effects

The compound inhibits monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) with IC₅₀ values of 0.8 µM and 2.3 µM, respectively. By modulating neurotransmitter levels, it mitigates oxidative stress in neuronal cells, suggesting utility in Alzheimer’s disease therapy.

Pharmacological Applications

Antimicrobial Therapeutics

Preclinical studies highlight its potential as a topical agent for methicillin-resistant Staphylococcus aureus (MRSA) infections. When formulated into hydrogels, it achieves >90% bacterial reduction within 6 hours.

Oncology Drug Development

Structural analogs of (5-fluorobenzo[d]thiazol-2-yl)methanol are under investigation as adjuvant therapies. For instance, T2—a derivative from Sekar et al. (2010)—reduced tumor volume by 62% in murine melanoma models .

Neurodegenerative Disease Management

In rodent models, the compound improved cognitive function by 40% in Morris water maze tests, correlating with reduced amyloid-beta plaque formation.

PrecautionCode
Avoid inhalationP260
Use protective glovesP280
Store in inert atmosphereP231+P232

Future Directions

  • Structure-Activity Relationships (SAR): Modifying the hydroxymethyl group to enhance blood-brain barrier penetration.

  • Combination Therapies: Synergistic studies with cisplatin or doxorubicin to reduce chemoresistance .

  • Clinical Trials: Phase I safety assessments for topical antimicrobial formulations.

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